molecular formula C12H14ClNO2 B1469631 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride CAS No. 1418117-78-8

5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride

Cat. No. B1469631
M. Wt: 239.7 g/mol
InChI Key: YLGAANZNAZEBOQ-UHFFFAOYSA-N
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Description

5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride is a derivative of hydroxymethylfurfural (HMF), which is produced by the acid-catalyzed dehydration of biomass-derived hexoses . It is a hydrophobic analog of HMF and has superior thermal and hydrolytic stability, simplifying its isolation and purification from aqueous or polar reaction media .


Synthesis Analysis

The synthesis of 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride involves the reaction of 2-(ethoxymethyl)furan with formaldehyde in the presence of concentrated hydrochloric acid . This method is reported to lead to decent product yields . Other methods involve the dehydration of carbohydrates in suitable carboxylic acids .

Scientific Research Applications

  • Biofuel Production

    • Application : Biomass-derived 5-ethoxymethylfurfural (EMF) with excellent energy density and satisfactory combustion performance holds great promise to meet the growing demands for transportation fuels and fuel additives .
    • Methods : EMF is usually synthesized from biomass sugars (i.e. glucose, fructose, inulin) over the acid catalyst in ethanol .
    • Results : The energy density of EMF (30.3 MJ/L) is close to that of gasoline (31.3 MJ/L) and diesel (33.6 MJ/L), and higher than that of ethanol (23.5 MJ/L) .
  • Biomass Conversion and Biorefinery

    • Application : The ethers of HMF, such as 5-(ethoxymethyl)furfural (EMF), can be produced directly by the acid-catalyzed alcoholysis of biomass .
    • Methods : The production involves the acid-catalyzed dehydration of biomass-derived hexoses .
    • Results : The superior thermal and hydrolytic stability of the hydrophobic analogs of HMF simplify their isolation and purification from the aqueous (or polar) reaction media while enhancing their shelf life .
  • Production of Platform Chemicals

    • Application : 5-(Hydroxymethyl)furfural (HMF), produced by the acid-catalyzed dehydration of biomass-derived hexoses, is a well-recognized renewable chemical intermediate in the biorefinery research for the productions of fuels, chemicals, and materials .
    • Methods : The ethers of HMF, such as 5-(ethoxymethyl)furfural (EMF), can be produced directly by the acid-catalyzed alcoholysis of biomass .
    • Results : The superior thermal and hydrolytic stability of the hydrophobic analogs of HMF simplify their isolation and purification from the aqueous (or polar) reaction media while enhancing their shelf life .
  • Advanced Biofuel Preparation

    • Application : Biomass-derived 5-ethoxymethylfurfural (EMF) with excellent energy density and satisfactory combustion performance holds great promise to meet the growing demands for transportation fuels and fuel additives .
    • Methods : EMF is usually synthesized from biomass sugars (i.e. glucose, fructose, inulin) over the acid catalyst in ethanol .
    • Results : The energy density of EMF (30.3 MJ/L) is close to that of gasoline (31.3 MJ/L) and diesel (33.6 MJ/L), and higher than that of ethanol (23.5 MJ/L) .
  • Esters Production

    • Application : The non-halogenated, hydrophobic derivatives of HMF include esters such as 5-(formyloxymethyl)furfural (FMF) and 5-(acetoxymethyl)furfural (AMF), obtained by the dehydration of carbohydrates in suitable carboxylic acids .
    • Methods : The production involves the dehydration of carbohydrates in suitable carboxylic acids .
    • Results : The superior thermal and hydrolytic stability of the hydrophobic analogs of HMF simplify their isolation and purification from the aqueous (or polar) reaction media while enhancing their shelf life .
  • Advanced Biofuel Preparation

    • Application : Biomass-derived 5-ethoxymethylfurfural (EMF) with excellent energy density and satisfactory combustion performance holds great promise to meet the growing demands for transportation fuels and fuel additives .
    • Methods : EMF is usually synthesized from biomass sugars (i.e. glucose, fructose, inulin) over the acid catalyst in ethanol .
    • Results : The energy density of EMF (30.3 MJ/L) is close to that of gasoline (31.3 MJ/L) and diesel (33.6 MJ/L), and higher than that of ethanol (23.5 MJ/L) .

Future Directions

The future directions for 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride involve its potential use as a biofuel due to its excellent energy density and satisfactory combustion performance . The production and derivative chemistry of various hydrophobic analogs of HMF, including 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride, are areas of active research .

properties

IUPAC Name

5-(ethoxymethyl)quinolin-8-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2.ClH/c1-2-15-8-9-5-6-11(14)12-10(9)4-3-7-13-12;/h3-7,14H,2,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGAANZNAZEBOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=C2C=CC=NC2=C(C=C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride

CAS RN

1418117-78-8
Record name 8-Quinolinol, 5-(ethoxymethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1418117-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Yang, LQ Du, Y Huang, CJ Liang, QP Qin… - Journal of Inorganic …, 2023 - Elsevier
For the first time, two new mononuclear platinum(II) coordination compounds, [Pt(L1)(DMSO)Cl] (PtL1) and [Pt(L2)(DMSO)Cl] (PtL2) with the 5-(ethoxymethyl)-8-hydroxyquinoline …
Number of citations: 5 www.sciencedirect.com
R Kumar, A Thakur, D Chandra, AK Dhiman… - Coordination Chemistry …, 2024 - Elsevier
Quinoline-based metal complexes have gained considerable attention in recent years due to their applications in various fields, including catalysis, material sciences, and medicinal …
Number of citations: 0 www.sciencedirect.com

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